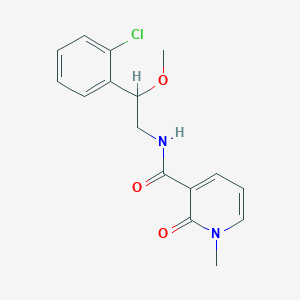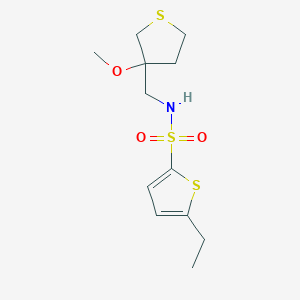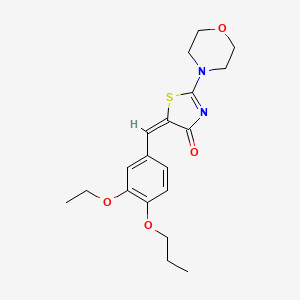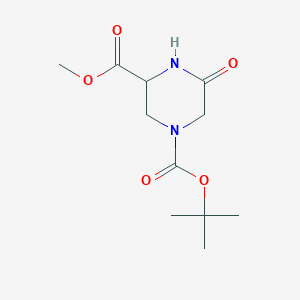![molecular formula C17H17ClN4O3S2 B2880000 (E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide CAS No. 941938-23-4](/img/structure/B2880000.png)
(E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol derivatives are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
Synthesis Analysis
A solution of benzo[d]thiazol-2-ol, anhydrous K2CO3, and DMF was stirred in a round-bottomed flask for 1 hour at 60 °C. Then, alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution. The reaction solution was refluxed for 5 hours, and the reaction was monitored by TLC .Molecular Structure Analysis
The molecular structure of benzo[d]thiazol derivatives involves phenyl and thiazole rings, as well as sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[d]thiazol derivatives include the reaction of benzo[d]thiazol-2-ol with alkyl bromide or substituted brominated benzyl compound in the presence of anhydrous K2CO3 and DMF .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazol derivatives can vary depending on the specific substituents attached to the benzothiazole ring .Wissenschaftliche Forschungsanwendungen
Fluorogenic Probes for Cellular Imaging
This compound can be used to develop new selective fluorogenic probes for monitoring cellular components. These probes are vital for understanding the pathogenesis of new pathogens in living cells. They can be used in spectroscopy applications to determine the photophysical properties in different solvents and their interactions with cellular components like DNA and RNA .
Anti-inflammatory Drug Design
Derivatives of benzothiazole, such as the compound , have been studied for their anti-inflammatory properties. They can be synthesized and characterized to analyze their effectiveness in inhibiting enzymes like COX-1 and COX-2, which are involved in the inflammatory process. This application is crucial for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticonvulsant Activity
Benzothiazole derivatives have shown promise in the treatment of convulsive disorders. Compounds with a benzothiazole moiety have been evaluated for their anticonvulsant effect, which is an essential step in the development of new medications for epilepsy and other seizure-related conditions .
Nucleic Acid Labeling
The compound’s derivatives can be used as fluorogenic markers for labeling nucleic acids. This is particularly useful in genetic research and diagnostics, where the visualization and tracking of DNA and RNA are necessary for various applications, including the study of genetic disorders .
Solvatochromic and Fluorogenic Dye Development
The compound’s structure allows it to be used in the development of solvatochromic and fluorogenic dyes. These dyes are sensitive to their solvent environment, making them useful for a range of applications, including the creation of “light-on” fluorescent probes that can test new pharmacophores and trace their cellular uptake .
Pharmacophore Testing
As part of drug discovery, the compound can serve as a substrate for testing new pharmacophores. This involves tracing the cellular uptake and function of potential drug candidates in living systems, both in the absence and presence of target pathogens .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S2/c1-22-14-4-2-3-5-15(14)26-17(22)21-20-16(23)10-11-19-27(24,25)13-8-6-12(18)7-9-13/h2-9,19H,10-11H2,1H3,(H,20,23)/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMUXYZYGHXOBN-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NNC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N/NC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclooctyl-4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanamide](/img/structure/B2879917.png)



![3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2879924.png)

![2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2879928.png)

![N-(benzo[d]thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2879930.png)

![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)


